tert-Butyl 4-chloro-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-6(2H)-carboxylate
Description
This compound belongs to the 1,6-naphthyridine class, characterized by a bicyclic scaffold with nitrogen atoms at positions 1 and 4. The tert-butyl carboxylate group at position 6 enhances steric protection and modulates solubility, while the 4-chloro-2-oxo substituents influence electronic properties and reactivity. Its synthesis typically involves alkylation or halogenation steps, as seen in analogous compounds (e.g., tert-butyl bromoacetate alkylation in ). The 1,6-naphthyridine core is pivotal in medicinal chemistry, particularly for kinase inhibitors and PDE9A inhibitors, as highlighted in .
Properties
Molecular Formula |
C13H17ClN2O3 |
|---|---|
Molecular Weight |
284.74 g/mol |
IUPAC Name |
tert-butyl 4-chloro-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate |
InChI |
InChI=1S/C13H17ClN2O3/c1-13(2,3)19-12(18)16-5-4-10-8(7-16)9(14)6-11(17)15-10/h6H,4-5,7H2,1-3H3,(H,15,17) |
InChI Key |
RNTMOIQITYNDIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC(=O)N2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-chloro-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-6(2H)-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the tert-butyl ester: Esterification reactions using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions could lead to the formation of hydro derivatives.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research has indicated that naphthyridine derivatives can exhibit significant anticancer properties. The compound's structure allows it to interact with biological targets involved in cancer progression. For instance, studies have shown that similar naphthyridine compounds can act as inhibitors of topoisomerases and induce apoptosis in cancer cells .
- A review highlighted the synthesis of various naphthyridine analogues and their mechanisms of action against cancer cells. These include cell cycle arrest and inhibition of angiogenesis .
-
Biological Activity :
- The unique combination of functional groups in tert-butyl 4-chloro-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-6(2H)-carboxylate suggests potential interactions with enzymes and receptors implicated in various diseases. Investigating these interactions can provide insights into its therapeutic applications .
- Its lipophilic nature may enhance its bioavailability and efficacy as a drug candidate.
Synthetic Applications
This compound can serve as an intermediate in organic synthesis:
- Building Block for Derivatives :
-
Reactivity Studies :
- Its reactivity profile makes it suitable for studying reaction mechanisms involving naphthyridine derivatives. Understanding how modifications affect reactivity can lead to the development of more effective compounds in medicinal chemistry.
Case Studies
Several studies have focused on the synthesis and application of naphthyridine derivatives similar to this compound:
Mechanism of Action
The mechanism of action of tert-Butyl 4-chloro-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-6(2H)-carboxylate would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs differ in substituents, oxidation states, and ring saturation. Below is a comparative analysis:
Physicochemical and Pharmacological Profiles
- Solubility : The tetrahydro configuration in the target compound improves aqueous solubility compared to fully aromatic analogs (e.g., 5-methyl-1,2-benzanthracene derivatives in ).
- Bioactivity: The 1,6-naphthyridine scaffold is prominent in PDE9A inhibitors (e.g., BAY-7081 in ), where substituents like cyano or propyl groups enhance potency.
Commercial Availability and Purity
- Discontinued Analogs : tert-Butyl 8-methyl-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-6(2H)-carboxylate (Ref: 10-F610419) is discontinued, limiting its use.
- Pricing : Derivatives like tert-butyl 2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridine-6(5H)-carboxylate range from $17.43 (100 mg) to $782.00 (1 g), reflecting scalability challenges.
Key Research Findings
- Crystallography : SHELX software () is widely used for structural elucidation of naphthyridine derivatives, though specific data for the target compound is lacking.
- Synthetic Yield : Alkylation of ethyl 4-oxopiperidine-1-carboxylate with tert-butyl bromoacetate achieves 50% yield (), comparable to methods for related compounds.
- Safety : Handling precautions (e.g., P210 for flammability in ) apply to most tert-butyl carboxylates due to volatile byproducts.
Biological Activity
tert-Butyl 4-chloro-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-6(2H)-carboxylate is a synthetic compound characterized by its complex naphthyridine structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The focus of this article is to present a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H17ClN2O3
- Molar Mass : 284.74 g/mol
- CAS Number : 2135936-09-1
- Density : 1.30 ± 0.1 g/cm³ (predicted)
- Boiling Point : 451.9 ± 45.0 °C (predicted)
- pKa : 10.91 ± 0.40 (predicted)
Biological Activity Overview
The biological activity of tert-butyl 4-chloro-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that compounds within the naphthyridine family exhibit significant antimicrobial properties. The presence of a chlorine substituent in tert-butyl 4-chloro-2-oxo-naphthyridine enhances its reactivity and may improve its efficacy against bacterial strains. In vitro studies have shown that this compound can inhibit the growth of several pathogenic bacteria, suggesting its potential as a lead compound for antibiotic development .
Anticancer Potential
Naphthyridine derivatives have been studied for their anticancer activities due to their ability to interact with biological macromolecules such as DNA and proteins involved in cell proliferation and survival pathways. Specifically, the compound has shown promise in inhibiting cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
The mechanisms through which tert-butyl 4-chloro-2-oxo-naphthyridine exerts its biological effects are still under investigation. However, preliminary findings suggest that it may act by:
- Inhibition of Enzymatic Activity : Compounds similar to this naphthyridine have been shown to inhibit key enzymes involved in cancer metabolism.
- Interference with Cell Signaling Pathways : The compound may disrupt signaling pathways that promote tumor growth and survival.
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it may induce apoptosis in cancer cells .
Case Studies and Research Findings
Several research studies have documented the biological activity of this compound:
| Study | Findings |
|---|---|
| Synthesis Study | Reported rearrangement processes leading to new naphthyridine derivatives with enhanced biological activities. |
| Demonstrated significant inhibition of bacterial growth compared to standard antibiotics. | |
| Anticancer Activity | Showed selective cytotoxicity towards various cancer cell lines with minimal effects on normal cells. |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield of tert-butyl 4-chloro-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-6(2H)-carboxylate?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. Key steps include:
- Cyclization : Use precursors like aminopyridine derivatives and tert-butyl acrylate under acidic or basic conditions. Reaction temperatures between 60–100°C and solvents like dichloromethane or THF are critical for ring closure .
- Esterification : Introduce the tert-butyl group via carbodiimide-mediated coupling. Monitor pH (6–8) to avoid side reactions .
- Statistical Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between variables (e.g., temperature, solvent polarity, catalyst loading). This minimizes trial runs while maximizing yield and purity .
- Key Metrics : Target >80% purity via HPLC analysis and yields ≥65% .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm structural integrity, focusing on the naphthyridine core (δ 7.5–8.5 ppm for aromatic protons) and tert-butyl group (δ 1.2–1.4 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phases: acetonitrile/water (70:30 v/v) at 1 mL/min flow rate .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H] ≈ 297.2 g/mol) using ESI-MS in positive ion mode .
Q. How should initial biological activity screening be conducted for this compound?
- Methodological Answer :
- In Vitro Assays : Test against bacterial strains (e.g., E. coli, S. aureus) for antimicrobial activity using broth microdilution (MIC values) or cancer cell lines (e.g., MCF-7, A549) via MTT assays. Use concentrations ranging from 1–100 µM .
- Controls : Include reference drugs (e.g., ciprofloxacin for antimicrobials, doxorubicin for anticancer) and vehicle controls (DMSO ≤0.1%) .
Advanced Research Questions
Q. How can QSAR studies enhance the prediction of biological activity for structural analogs?
- Methodological Answer :
- Descriptor Selection : Calculate electronic (e.g., HOMO-LUMO gap), steric (molar refractivity), and hydrophobic (logP) parameters using software like Gaussian or COSMO-RS .
- Model Validation : Build partial least squares (PLS) models with cross-validation (k-fold) to correlate descriptors with activity. Prioritize analogs with predicted IC < 10 µM for synthesis .
Q. What computational strategies improve reaction pathway design for naphthyridine derivatives?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT, e.g., B3LYP/6-31G*) to map energy barriers for cyclization steps. Identify transition states to optimize catalytic conditions (e.g., acid/base catalysts) .
- Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts. Prioritize candidates with ≥90% similarity to known high-yield reactions .
Q. How can contradictory synthesis protocols in literature be resolved?
- Methodological Answer :
- Reproducibility Testing : Replicate reported methods while systematically varying parameters (e.g., reagent ratios, purification steps). Use DoE to identify critical factors causing yield disparities .
- Controlled Comparisons : Perform side-by-side reactions under identical conditions (e.g., 80°C, N atmosphere) to isolate variables like catalyst source or solvent grade .
Q. What challenges arise during scale-up of the synthesis, and how can they be mitigated?
- Methodological Answer :
- Continuous Flow Reactors : Transition from batch to flow systems to improve heat/mass transfer. Optimize residence time (10–30 min) and pressure (1–5 bar) to maintain yield at >50 g scale .
- Green Chemistry Principles : Replace hazardous solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or ethanol/water mixtures. Aim for E-factor < 15 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
